Methyl 2-chloro-4-(chlorosulfonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

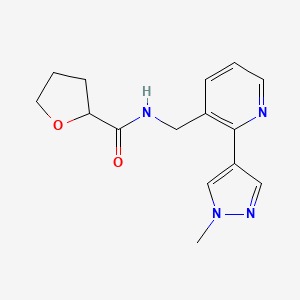

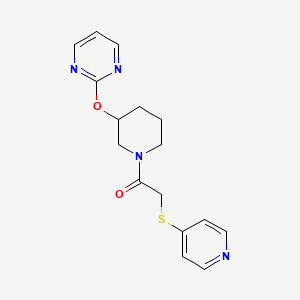

Methyl 2-chloro-4-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C8H6Cl2O4S and a molecular weight of 269.10 . It is used as an intermediate in the synthesis of pharmaceuticals, saccharin, dyes, and pigments .

Synthesis Analysis

The synthesis of Methyl 2-chloro-4-(chlorosulfonyl)benzoate involves the reaction of sodium nitrite with methyl 2-amino-4-chlorobenzoate in concentrated hydrochloric acid at 0°C. This forms a diazonium salt, which is then reacted with sulfur dioxide in the presence of copper (II) chloride and benzyltriethylammonium chloride .Molecular Structure Analysis

The molecular structure of Methyl 2-chloro-4-(chlorosulfonyl)benzoate consists of 21 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfone .Physical And Chemical Properties Analysis

Methyl 2-chloro-4-(chlorosulfonyl)benzoate has a density of 1.4±0.1 g/cm³ . It has 4 H-bond acceptors and 3 freely rotating bonds. Its polar surface area is 69 Ų, and its molar refractivity is 51.5±0.4 cm³ . It is soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Process Optimization : Yu et al. (2016) described an efficient synthesis process for Methyl 2-(chlorosulfonyl)benzoate, highlighting a method to decrease side reactions such as hydrolysis, even at high concentrations of hydrochloric acid. This was achieved using a continuous-flow diazotization process in a flow reactor, demonstrating the potential of this method in inhibiting parallel side reactions (Yu et al., 2016).

Biological Potential and Enzyme Inhibition : Kausar et al. (2019) investigated the synthesis of Schiff bases using Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate and their biological potential, particularly in enzyme inhibition. The study also included molecular docking studies to demonstrate the binding modes and antioxidant potential of the synthesized compounds (Kausar et al., 2019).

Intermediate in Pharmaceutical Synthesis : Jian-she (2009) described the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate in the production of Tianeptine, a pharmaceutical compound. The study outlines an improved process suitable for industrial production due to its higher yield and lower cost (Jian-she, 2009).

Development of Chemosensors : Ma et al. (2013) developed novel anion sensors using derivatives of Methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate. These sensors showed potential for fluoride sensing, demonstrating changes in color and optical properties upon the addition of fluoride (Ma et al., 2013).

Study in Crystallography : Kimura et al. (2005) examined the crystal structure of a related compound, methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, to understand its acaricide properties and the orientation of its molecular side chains (Kimura et al., 2005).

Safety and Hazards

Methyl 2-chloro-4-(chlorosulfonyl)benzoate is classified as dangerous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing and eye/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-chloro-4-chlorosulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLIXGSTZSJGRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2571898.png)

![Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2571900.png)

![(3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride](/img/structure/B2571904.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2571909.png)

![4-[({3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B2571913.png)

![N-(2,5-difluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2571914.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2571915.png)